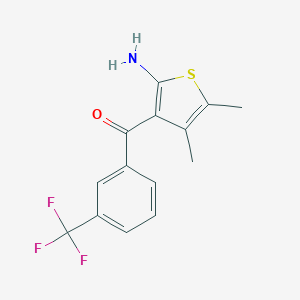

(2-Amino-4,5-dimethylthiophen-3-yl)(3-(trifluoromethyl)phenyl)methanone

Übersicht

Beschreibung

Vorbereitungsmethoden

The synthesis of PD 81723 involves the preparation of the thienyl and phenyl components, followed by their coupling. The synthetic route typically includes the following steps:

Preparation of the Thienyl Component: The thienyl component is synthesized by the regioselective oxidation of 2-amino-3-aroyl-4,5-dialkylthiophenes using dimethyl sulfoxide (DMSO) under mild conditions.

Preparation of the Phenyl Component: The phenyl component is prepared by introducing trifluoromethyl groups to the phenyl ring.

Coupling Reaction: The thienyl and phenyl components are coupled to form the final product, PD 81723.

Analyse Chemischer Reaktionen

PD 81723 undergoes several types of chemical reactions, including:

Oxidation: The thienyl component can be oxidized regioselectively using DMSO.

Substitution: The trifluoromethyl groups on the phenyl ring can undergo substitution reactions under specific conditions.

Common reagents used in these reactions include DMSO for oxidation and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Molecular Electronics

Application Summary:

The compound exhibits promising electronic properties that can be utilized in optoelectronic devices. Its ability to function as an optical molecular switch makes it a candidate for future electronic applications.

Research Methods:

- Cyclic Voltammetry: Used to evaluate the compound’s electronic transport properties.

- Spectroelectrochemistry: Employed to analyze the optical characteristics and conductivity.

Results:

Initial studies have reported:

- Conductivity: High levels of conductivity suggest its potential use in electronic circuits.

- HOMO-LUMO Gap: Analysis indicates a suitable energy gap for optoelectronic applications.

- On-Off Ratio: Demonstrated significant on-off ratios, indicating effectiveness as a molecular switch.

Energy Storage

Application Summary:

The redox properties of (2-Amino-4,5-dimethylthiophen-3-yl)(3-(trifluoromethyl)phenyl)methanone make it a candidate for use in battery technology and supercapacitors.

Research Methods:

- Electrochemical Assays: Conducted to measure charge/discharge rates and specific capacitance.

Results:

Findings suggest:

- Specific Capacitance: The compound demonstrates a high specific capacitance, making it suitable for energy storage applications.

- Cycle Stability: Preliminary tests indicate good cycle stability, crucial for long-term application in energy devices .

Medicinal Chemistry

Biological Activity:

The compound's structure allows for diverse interactions within biological systems, making it a subject of interest in drug development.

Potential Therapeutic Effects:

Preliminary studies indicate that compounds with similar structures exhibit various biological activities:

- Antimicrobial Properties: Compounds containing thiophene rings have shown effectiveness against several bacterial strains.

- Anticancer Activity: Certain derivatives have demonstrated cytotoxic effects on cancer cells through apoptosis induction mechanisms.

- Anti-inflammatory Effects: The amino group may contribute to anti-inflammatory properties by modulating cytokine production .

Data Tables

| Activity Type | Description |

|---|---|

| Antimicrobial | Effective against various bacterial strains |

| Anticancer | Induces apoptosis in cancer cells |

| Anti-inflammatory | Modulates cytokine production |

Case Study 1: Molecular Switches

A study investigating the electronic properties of similar compounds revealed that modifications to the thiophene ring can enhance switching capabilities. These findings suggest that this compound could be optimized further for electronic applications.

Case Study 2: Energy Storage Devices

Research conducted on thiophene-based compounds for supercapacitors showed promising results in terms of charge retention and stability. The unique structure of this compound may lead to improved performance metrics compared to traditional materials used in energy storage devices.

Wirkmechanismus

PD 81723 acts as an allosteric potentiator at the adenosine A1 receptor. It enhances the affinity of agonists for the receptor and increases the half-life of dissociation from the receptor . The compound also inhibits basal and forskolin-stimulated adenylyl cyclase activity in adenosine A1 receptors expressed in Chinese hamster ovary cells . This inhibition is possibly due to direct potentiation of constitutive receptor activity or direct inhibition of adenylyl cyclase .

Vergleich Mit ähnlichen Verbindungen

PD 81723 is unique in its ability to act as an allosteric potentiator at the adenosine A1 receptor. Similar compounds include:

PD 81,723: Another allosteric potentiator at the adenosine A1 receptor with similar properties.

2-Amino-3-benzoylthiophenes: Compounds that enhance adenosine A1 receptor binding.

PD 81723 stands out due to its specific molecular structure and its ability to inhibit basal and forskolin-stimulated adenylyl cyclase activity .

Biologische Aktivität

The compound (2-Amino-4,5-dimethylthiophen-3-yl)(3-(trifluoromethyl)phenyl)methanone (CAS Number: 132861-87-1) is a synthetic organic molecule characterized by its unique structural features, including a thiophene ring, an amino group, and a trifluoromethyl-substituted phenyl group. This specific arrangement enhances its potential interactions within biological systems, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure

The molecular formula of the compound is , and its IUPAC name is (2-amino-4,5-dimethyl-3-thienyl)(3-(trifluoromethyl)phenyl)methanone. The presence of the trifluoromethyl group is notable for increasing lipophilicity and metabolic stability, which are critical for drug development.

Antimicrobial Activity

Preliminary studies suggest that compounds with similar thiophene structures exhibit antimicrobial properties. Compounds containing thiophene rings have shown effectiveness against various bacterial strains, indicating potential for This compound to act as an antimicrobial agent. However, specific studies on this compound's antimicrobial efficacy are yet to be conducted.

Anticancer Potential

Research on related compounds indicates that derivatives of thiophene can induce cytotoxic effects on cancer cells through mechanisms such as apoptosis. The amino group present in this compound may contribute to its anticancer properties by modulating cellular pathways involved in cell survival and death. For instance, compounds with similar structures have demonstrated the ability to inhibit tumor growth in various cancer cell lines.

| Compound | Cancer Cell Line | Mechanism of Action | IC50 (µM) |

|---|---|---|---|

| TSC-H | K562 | Apoptosis induction | 10 |

| TSC-F | MDA-MB-231 | Cell invasion inhibition | 5 |

Anti-inflammatory Properties

The presence of the amino group may also endow this compound with anti-inflammatory properties. Similar compounds have been noted for their ability to modulate cytokine production, which is crucial in inflammatory responses. Further investigations are needed to confirm these effects specifically for this compound.

Although specific mechanisms for This compound have not been fully elucidated, it is hypothesized that its biological activity could involve:

- Enzyme Inhibition: Similar compounds have been studied for their ability to inhibit key enzymes involved in disease pathways.

- Receptor Modulation: The compound may interact with various receptors, potentially influencing signaling pathways relevant to cancer and inflammation.

- Cellular Uptake: Enhanced lipophilicity due to the trifluoromethyl group may facilitate better cellular uptake and bioavailability.

Eigenschaften

IUPAC Name |

(2-amino-4,5-dimethylthiophen-3-yl)-[3-(trifluoromethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12F3NOS/c1-7-8(2)20-13(18)11(7)12(19)9-4-3-5-10(6-9)14(15,16)17/h3-6H,18H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKDKAWKYGCUOGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C(=O)C2=CC(=CC=C2)C(F)(F)F)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12F3NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00157821 | |

| Record name | PD 81723 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00157821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132861-87-1 | |

| Record name | PD 81723 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132861871 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PD 81723 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00157821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.